molecular formula C15H19NO3 B1520516 1-Boc-3-Hydroxymethyl-5-methylindole CAS No. 914349-03-4

1-Boc-3-Hydroxymethyl-5-methylindole

Cat. No.: B1520516
CAS No.: 914349-03-4
M. Wt: 261.32 g/mol
InChI Key: NFRWGWHICKSQAZ-UHFFFAOYSA-N
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Description

1-Boc-3-Hydroxymethyl-5-methylindole is a synthetic organic compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their presence in many natural products and pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-Hydroxymethyl-5-methylindole can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxymethyl-5-methylindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) in an aprotic solvent like dichloromethane (DCM). The reaction typically proceeds at room temperature and yields the Boc-protected derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-Hydroxymethyl-5-methylindole can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: The Boc-protected indole can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding indole derivative.

  • Substitution: The indole nitrogen can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, in aqueous or organic solvents.

  • Reduction: LiAlH₄, in ether or THF.

  • Substitution: Electrophiles such as alkyl halides, in the presence of a base.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced indole derivatives.

  • Substitution: Substituted indole derivatives.

Scientific Research Applications

1-Boc-3-Hydroxymethyl-5-methylindole has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

  • Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

1-Boc-3-Hydroxymethyl-5-methylindole is similar to other indole derivatives, such as:

  • Indole-3-carbinol: Known for its anticancer properties.

  • 5-Methoxyindole: Used in the synthesis of various pharmaceuticals.

  • 3-Hydroxyindole: Studied for its antioxidant properties.

Uniqueness: this compound is unique due to its specific structural features, such as the Boc-protected hydroxymethyl group, which provides stability and reactivity in various chemical reactions.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-5-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-5-6-13-12(7-10)11(9-17)8-16(13)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRWGWHICKSQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654316
Record name tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-03-4
Record name tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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